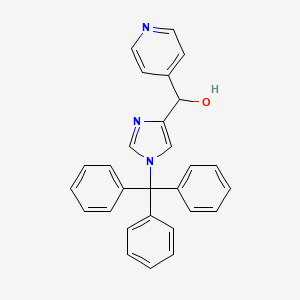

Pyridin-4-YL(1-trityl-1H-imidazol-4-YL)methanol

Description

Contextualization of Imidazole-Pyridine Hybrid Scaffolds in Advanced Synthesis

Imidazole-pyridine hybrids are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science. e3s-conferences.orgnih.gov The imidazole (B134444) ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a common motif in many biologically active molecules, including the essential amino acid histidine. nih.gov Its unique electronic properties allow it to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. nih.gov The pyridine (B92270) ring, a six-membered aromatic heterocycle, is also a prevalent feature in numerous pharmaceuticals and natural products.

The combination of these two moieties in a single molecular framework gives rise to hybrid structures with diverse pharmacological potential. nih.govacs.org Researchers have explored these scaffolds for a range of therapeutic applications, including the development of anticancer, antiviral, antibacterial, and anti-inflammatory agents. e3s-conferences.orgnih.gov The synthesis of such hybrids often involves multi-step sequences, where careful control of regioselectivity and functional group compatibility is paramount. tandfonline.com Various synthetic strategies, including condensation reactions, cross-coupling reactions, and multi-component reactions, have been employed to construct these intricate molecular architectures. e3s-conferences.orgacs.org

Significance of Pyridin-4-YL(1-trityl-1H-imidazol-4-YL)methanol as a Key Synthetic Intermediate

This compound is a strategically designed molecule that serves as a valuable intermediate in the synthesis of more complex chemical entities. Its significance can be understood by dissecting its key structural features:

The Imidazole-Pyridine Core: As discussed, this hybrid scaffold is a privileged structure in medicinal chemistry. The specific linkage between the 4-position of the pyridine ring and the 4-position of the imidazole ring provides a distinct spatial arrangement of the two heterocyclic systems.

The Methanol (B129727) Group: The primary alcohol functionality (-CH2OH) is a versatile handle for further chemical transformations. It can be readily oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in esterification and etherification reactions. This allows for the introduction of a wide array of other functional groups and the construction of larger, more complex molecules.

The Trityl Protecting Group: The trityl (triphenylmethyl) group attached to one of the imidazole nitrogens is a bulky and acid-labile protecting group. Its role is to temporarily block the reactivity of the N-H group on the imidazole ring, preventing unwanted side reactions during synthetic manipulations at other parts of the molecule. google.com The ease of its removal under mild acidic conditions makes it an ideal choice for multi-step synthesis.

The presence of these three key features makes this compound a highly versatile building block. Synthetic chemists can utilize this intermediate to systematically elaborate the molecular structure, paving the way for the creation of libraries of novel compounds for biological screening and materials science applications.

Overview of Academic Research Trajectories for Complex Heterocyclic Methanols

The broader field of complex heterocyclic methanols is a vibrant area of academic and industrial research. These compounds are recognized for their importance as synthetic intermediates and for their intrinsic biological activities. jmchemsci.com Research in this area is characterized by several key trends:

Development of Novel Synthetic Methodologies: A significant portion of research is dedicated to the development of efficient and stereoselective methods for the synthesis of functionalized heterocyclic methanols. This includes the use of organocatalysis, transition-metal catalysis, and biocatalysis to achieve high levels of control over the chemical transformations.

Exploration of Biological Activity: There is a continuous effort to explore the therapeutic potential of new heterocyclic methanols. This involves screening these compounds against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify new leads for drug discovery. ijnrd.orgderpharmachemica.com

Application in Materials Science: The unique photophysical and electronic properties of some heterocyclic compounds make them attractive candidates for applications in materials science. Researchers are investigating the use of heterocyclic methanols in the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials.

The study of compounds like this compound is situated at the intersection of these research trajectories. Its synthesis and further functionalization contribute to the expanding toolbox of organic chemistry, while the resulting novel molecules hold the promise of new discoveries in medicine and materials science.

Structure

3D Structure

Properties

IUPAC Name |

pyridin-4-yl-(1-tritylimidazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23N3O/c32-27(22-16-18-29-19-17-22)26-20-31(21-30-26)28(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-21,27,32H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKIHEQYNXPKUBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C(C5=CC=NC=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70467106 | |

| Record name | (Pyridin-4-yl)[1-(triphenylmethyl)-1H-imidazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224168-75-6 | |

| Record name | (Pyridin-4-yl)[1-(triphenylmethyl)-1H-imidazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical and Conformational Analysis of Pyridin 4 Yl 1 Trityl 1h Imidazol 4 Yl Methanol

Elucidation of Chiral Centers and Potential Stereoisomerism

A chiral center is a carbon atom that is attached to four different substituent groups. In the structure of Pyridin-4-YL(1-trityl-1H-imidazol-4-YL)methanol, the carbon atom of the methanol (B129727) group, which is bonded to a hydrogen atom, a hydroxyl group, the pyridin-4-yl group, and the 1-trityl-1H-imidazol-4-yl group, represents a single chiral center.

The presence of one chiral center gives rise to the existence of two stereoisomers that are non-superimposable mirror images of each other. These are known as enantiomers. These enantiomers are designated as (R)- and (S)-Pyridin-4-YL(1-trityl-1H-imidazol-4-YL)methanol based on the Cahn-Ingold-Prelog priority rules. The physical and chemical properties of these enantiomers are identical, except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.

Table 1: Analysis of Stereoisomerism

| Feature | Description |

|---|---|

| Chiral Center | The carbon atom of the methanol moiety. |

| Substituents on Chiral Center | 1. Hydrogen (-H) 2. Hydroxyl (-OH) 3. Pyridin-4-yl group 4. 1-trityl-1H-imidazol-4-yl group |

| Number of Stereoisomers | 2 (one pair of enantiomers) |

| Types of Stereoisomers | (R)-enantiomer and (S)-enantiomer |

Investigation of Conformational Preferences and Rotational Barriers

The key rotatable bonds that dictate the conformational landscape of the molecule are:

The bond connecting the chiral carbon to the pyridin-4-yl ring.

The bond connecting the chiral carbon to the 1-trityl-1H-imidazol-4-yl ring.

The bond connecting the imidazole (B134444) ring to the trityl group.

The trityl group, consisting of three phenyl rings attached to a single carbon atom, is exceptionally bulky. This steric bulk will significantly restrict the rotation around the bond connecting it to the imidazole ring. Consequently, the trityl group is likely to adopt a staggered conformation relative to the imidazole ring to minimize steric strain.

Similarly, the rotation around the bonds connecting the chiral carbon to the pyridinyl and imidazolyl rings will be hindered. The molecule will likely favor conformations where the large aromatic groups are positioned as far apart as possible to minimize van der Waals repulsion. The rotational barriers for these bonds are expected to be significant, leading to a relatively rigid molecular structure. Computational studies on molecules with similar bulky groups suggest that these barriers can be substantial.

Influence of Aromatic Ring Systems on Overall Molecular Geometry

The molecular geometry of this compound is a product of the interplay between its planar and three-dimensional components.

Pyridine (B92270) and Imidazole Rings: Both the pyridine and imidazole rings are planar aromatic systems. quora.com The atoms within these rings lie in the same plane, which imparts a degree of rigidity to these parts of the molecule. The planarity of these rings influences the spatial arrangement of the substituents attached to them.

Trityl Group: In contrast to the planar aromatic rings, the trityl group has a distinct three-dimensional, propeller-like shape. The three phenyl rings are not coplanar and are twisted with respect to each other. This bulky, non-planar group dominates the steric environment of the molecule.

Table 2: Summary of Influences on Molecular Geometry

| Structural Feature | Influence on Geometry |

|---|---|

| Chiral Carbon | Tetrahedral arrangement of substituents. |

| Pyridine Ring | Planar, rigid structure. |

| Imidazole Ring | Planar, rigid structure. |

| Trityl Group | Bulky, three-dimensional, propeller-like shape, imposes significant steric hindrance. |

Advanced Synthetic Methodologies for Pyridin 4 Yl 1 Trityl 1h Imidazol 4 Yl Methanol

Strategies for the Preparation of Precursor Pyridine-4-Carboxaldehydes

The precursor, pyridine-4-carboxaldehyde, is a critical building block in organic synthesis. guidechem.com Its preparation can be achieved through several distinct synthetic routes, each with specific advantages concerning scale, cost, and reaction conditions.

One of the primary industrial methods involves the catalytic oxidation of 4-methylpyridine (B42270) (also known as γ-picoline). guidechem.comchemicalbook.com In this process, a gaseous mixture of 4-methylpyridine and air is passed over a heated vanadium-molybdenum (V-Mo) catalyst, typically at temperatures around 400°C, to yield the aldehyde. guidechem.comchemicalbook.com While this method is cost-effective for large-scale production, it requires specialized industrial equipment and high temperatures, making it less suitable for laboratory-scale synthesis. guidechem.com

Another significant precursor is 4-cyanopyridine (B195900). The Stephen reaction provides a method to convert 4-cyanopyridine into pyridine-4-carboxaldehyde. guidechem.com This involves dissolving 4-cyanopyridine in a solution of hydrochloric acid in an ethereal solvent like tetrahydrofuran (B95107), followed by the addition of stannous chloride to form an imine intermediate. guidechem.com Subsequent hydrolysis of this intermediate yields the desired aldehyde with high efficiency, reportedly achieving yields of up to 95.8%. guidechem.com Alternative methods, such as the hydrogenation of 4-cyanopyridine using a palladium-carbon catalyst, are often difficult to control, as the reaction can proceed past the aldehyde stage to form pyridine (B92270) methanol (B129727) as the primary product. guidechem.com

A multi-step synthesis starting from 4-picoline involves N-oxidation, followed by acylation with acetic anhydride (B1165640), hydrolysis to 4-pyridinemethanol, and a final oxidation step to yield pyridine-4-carboxaldehyde. google.com This method offers a high total recovery under mild conditions. google.com

Table 1: Comparison of Synthetic Strategies for Pyridine-4-Carboxaldehyde

| Starting Material | Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| 4-Methylpyridine | Catalytic Oxidation | V-Mo catalyst, Air, ~400°C guidechem.comchemicalbook.com | Low cost, suitable for industrial scale guidechem.com | Requires high temperature and specialized equipment guidechem.com |

| Isonicotinic Acid | Reductive Hydrolysis | Ethylenediamine (solvent-free), then reduction google.com | Suitable for lab scale | Multi-step process |

| 4-Cyanopyridine | Stephen Reaction | SnCl₂, HCl in THF, then hydrolysis guidechem.com | High yield (up to 95.8%) guidechem.com | Involves use of tin compounds |

| 4-Picoline | Multi-step Synthesis | N-oxidation, Ac₂O, hydrolysis, oxidation google.com | High total recovery, mild conditions google.com | Multiple reaction steps |

Synthesis of 4-Iodo-1-trityl-1H-imidazole Precursors

The synthesis of the second key precursor, 4-iodo-1-trityl-1H-imidazole, is a two-stage process that involves the iodination of the imidazole (B134444) ring followed by the installation of a trityl protecting group on one of the nitrogen atoms.

The synthesis of 4-iodo-1H-imidazole can be accomplished by the direct iodination of imidazole. One reported method involves treating imidazole with iodine in an aqueous solution of sodium hydroxide (B78521) and sodium iodide at low temperatures (0°C). chemicalbook.com After the reaction, the pH is adjusted to precipitate the product. The process also yields 4,5-diiodo-1H-imidazole as a byproduct, which can be separated. Recrystallization of the crude product mixture yields pure 4-iodo-1H-imidazole. chemicalbook.com An alternative approach begins with 2,4,5-triiodo-1H-imidazole, which is selectively deiodinated by reaction with sodium sulfite (B76179) (Na₂SO₃) in DMF at elevated temperatures to give 4-iodo-1H-imidazole. chemicalbook.com

Once 4-iodo-1H-imidazole is obtained, the N-trityl protecting group is installed. This is crucial for preventing side reactions at the N-H position during subsequent organometallic manipulations. The tritylation is typically achieved by reacting 4-iodo-1H-imidazole with trityl chloride in an appropriate solvent in the presence of a base, as detailed in section 3.6.1. The resulting product is 4-iodo-1-trityl-1H-imidazole, a stable, crystalline solid that is ready for the subsequent coupling step. thermofisher.com

Convergent Coupling Approaches Utilizing Organometallic Reagents (e.g., Grignard Reagents)

The key carbon-carbon bond-forming step to construct the methanol linkage in Pyridin-4-YL(1-trityl-1H-imidazol-4-YL)methanol is achieved through a convergent coupling of the two primary precursors. This is effectively accomplished using organometallic chemistry, specifically by converting the iodo-imidazole precursor into a nucleophilic organometallic species that can then attack the electrophilic carbonyl carbon of pyridine-4-carboxaldehyde.

A highly effective strategy involves the formation of an imidazole-based Grignard reagent. nih.gov The precursor, 4-iodo-1-trityl-1H-imidazole, undergoes a magnesium-iodine exchange reaction upon treatment with a suitable Grignard reagent, such as isopropylmagnesium chloride. nih.gov This selectively generates the corresponding 4-magnesioimidazole derivative, a potent nucleophile. nih.gov

This newly formed organometallic intermediate is then reacted in situ with pyridine-4-carboxaldehyde. The nucleophilic carbon at the C4 position of the imidazole ring attacks the electrophilic carbonyl carbon of the aldehyde. This Grignard-type addition reaction, followed by an aqueous workup, results in the formation of the desired secondary alcohol, this compound. The use of Grignard reagents in coupling reactions with pyridine derivatives is a well-established method for forming C-C bonds at specific positions on the pyridine ring. researchgate.netresearchgate.net The trityl group on the imidazole nitrogen remains intact throughout this process, preventing interference from the N-H proton and ensuring the reaction proceeds at the desired C4 position. nih.gov

Evaluation of Reaction Conditions and Optimization for Yield and Selectivity

Optimizing the reaction conditions for the synthesis of this compound is essential for maximizing product yield and purity while minimizing side reactions. The critical Grignard coupling step is influenced by several parameters that must be carefully controlled.

Key factors for optimization include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are typically required for the formation and reaction of Grignard reagents to prevent their decomposition by protic species. researchgate.net The temperature for the magnesium-iodine exchange and the subsequent addition to the aldehyde must be carefully managed; these reactions are often initiated at low temperatures (e.g., 0°C or below) to control reactivity and prevent side reactions before being allowed to warm to room temperature. researchgate.net

The stoichiometry of the Grignard reagent used for the iodine-magnesium exchange is another critical parameter. An excess of the Grignard reagent is often used to ensure complete conversion of the starting iodo-imidazole. researchgate.net Furthermore, the purity of the starting materials, particularly the absence of water, is paramount for the success of the reaction. The optimization process often involves systematically varying these conditions to find the ideal balance that leads to the highest isolated yield of the desired product. Similar optimization strategies, including screening of solvents, bases, and catalysts, are standard practice in the synthesis of complex heterocyclic molecules. researchgate.netresearchgate.net

Table 2: Key Parameters for Optimization of the Grignard Coupling Reaction

| Parameter | Typical Range/Options | Influence on Reaction |

|---|---|---|

| Solvent | Anhydrous THF, Diethyl Ether researchgate.net | Affects solubility of reagents and stability of the Grignard species. |

| Temperature | -78°C to Room Temperature researchgate.net | Controls reaction rate and selectivity; low temperatures often used to minimize side products. |

| Grignard Reagent | Isopropylmagnesium chloride, Ethylmagnesium bromide | Used for halogen-metal exchange; choice can affect efficiency. |

| Stoichiometry | 1.0 to 2.5 equivalents of Grignard reagent researchgate.net | Excess ensures complete formation of the organometallic intermediate. |

| Reaction Time | 1 to 24 hours | Must be sufficient for complete reaction without promoting decomposition. |

Chemo- and Regioselective Considerations in the Formation of the Methanol Linkage

The successful synthesis of this compound relies heavily on achieving high levels of chemo- and regioselectivity during the key coupling step.

Chemoselectivity refers to the preferential reaction of the organometallic reagent with one functional group over others. In this synthesis, the primary challenge is to ensure that the 4-magnesio-1-trityl-1H-imidazole intermediate reacts exclusively with the aldehyde group of pyridine-4-carboxaldehyde. The aldehyde carbonyl is highly electrophilic and readily attacked by nucleophilic Grignard reagents. Other potentially reactive sites, such as the pyridine nitrogen, are significantly less reactive towards Grignard reagents under these conditions. The trityl group on the imidazole nitrogen effectively prevents any reaction at that site.

Regioselectivity , or the control of the position at which the reaction occurs, is predetermined by the specific structures of the precursors. The synthesis of 4-iodo-1-trityl-1H-imidazole places the iodine atom specifically at the C4 position of the imidazole ring. chemicalbook.com Consequently, the magnesium-iodine exchange occurs at this exact location, generating the Grignard reagent with the nucleophilic carbon at C4. nih.gov Similarly, the starting aldehyde is pyridine-4-carboxaldehyde, meaning the electrophilic carbonyl group is attached to the C4 position of the pyridine ring. The subsequent coupling reaction, therefore, can only occur between C4 of the imidazole and the exocyclic carbonyl carbon of the pyridine derivative, leading to the unambiguous formation of the desired constitutional isomer. The electron-withdrawing nature of the nitrogen atom in pyridine makes the C2, C4, and C6 positions susceptible to nucleophilic attack, but the reaction with an external aldehyde group is kinetically favored. nih.gov

Protecting Group Chemistry in the Synthesis of Substituted Imidazoles, including Trityl Group Installation

Protecting group chemistry is a fundamental tool in the multi-step synthesis of complex molecules like substituted imidazoles. The imidazole ring contains an N-H proton that is acidic and can interfere with many common synthetic transformations, particularly those involving strong bases or organometallic reagents.

The trityl (triphenylmethyl, Tr) group is a widely used protecting group for alcohols, amines, and thiols. total-synthesis.com It is particularly valuable due to its significant steric bulk, which can direct reactions to other parts of the molecule and selectively protect less hindered positions, such as primary alcohols. total-synthesis.com In the context of imidazole synthesis, the trityl group serves to protect the pyrrole-like nitrogen, preventing its deprotonation and subsequent reaction in steps like Grignard reagent formation.

A key feature of the trityl group is its lability under acidic conditions, allowing for its removal without affecting many other functional groups. total-synthesis.comcommonorganicchemistry.com The protection mechanism does not proceed via a direct Sₙ2 attack, which is impossible at a quaternary carbon. Instead, the reaction is an Sₙ1 process that involves the formation of the highly stable trityl cation intermediate. total-synthesis.com

The installation of a trityl group onto a nitrogen atom of an imidazole moiety can be accomplished through several reliable methods. The most common approach involves the reaction of the imidazole derivative with trityl chloride (TrCl) in the presence of a suitable base. total-synthesis.comcommonorganicchemistry.com

The base plays a dual role: it deprotonates the imidazole N-H, increasing its nucleophilicity, and also neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. Tertiary amines such as triethylamine (B128534) or pyridine are frequently used for this purpose. total-synthesis.com Pyridine can also serve as the solvent for the reaction. total-synthesis.com In some cases, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is added to accelerate the reaction. total-synthesis.com

An alternative method involves a two-step process where the imidazole is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium imidazolide (B1226674) salt. nih.gov This highly nucleophilic salt is then treated with trityl chloride to yield the N-tritylated product. This method is particularly useful when the imidazole derivative is less reactive. The reaction of alkali metal salts of imidazoles with trityl halides is a known technique for producing N-trityl-imidazoles. google.com

Table 3: Common Methods for N-Tritylation of Imidazoles

| Method | Reagents | Typical Conditions | Mechanism |

|---|---|---|---|

| Direct Tritylation with Base | Imidazole, Trityl Chloride, Base (e.g., Triethylamine, Pyridine) total-synthesis.com | Anhydrous solvent (e.g., DCM, Pyridine), Room Temperature | Base-assisted Sₙ1 reaction via trityl cation. total-synthesis.com |

| Pre-formation of Imidazolide Salt | 1. Imidazole, Strong Base (e.g., NaH) 2. Trityl Chloride nih.gov | Anhydrous solvent (e.g., THF, DMF) | Formation of a highly nucleophilic imidazolide anion, followed by Sₙ1 reaction. |

Scalability and Efficiency of Synthetic Routes for Research Applications

Key Reactions and their Scalability:

N-Tritylation of Imidazole: The final step in the proposed synthesis is the N-tritylation of the (1H-imidazol-4-yl)(pyridin-4-yl)methanol intermediate. The N-alkylation of imidazoles is a well-established reaction. For large-scale synthesis, using a strong base like sodium hydride to deprotonate the imidazole followed by the addition of trityl chloride is a common method. While effective, the use of sodium hydride on a large scale requires careful handling due to its pyrophoric nature. Alternative, safer methods might involve using a milder base such as a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., potassium carbonate) in a suitable solvent. The efficiency of this step is generally high, with yields often exceeding 80-90%. A study on a versatile and scalable method for producing N-functionalized imidazoles highlights the use of sodium imidazolate, which can be prepared on a large scale from imidazole and sodium hydroxide, thus avoiding the use of sodium hydride.

Formation of the Pyridinyl-Imidazolyl Methanol Intermediate: The formation of the carbon-carbon bond between the imidazole and pyridine rings is a critical step. If this is achieved via a Grignard or organolithium reaction, scalability can be a concern. Grignard reactions are often exothermic and require careful temperature control on a large scale. However, recent advances in flow chemistry have demonstrated that Grignard reactions can be performed safely and efficiently on a larger scale. Continuous flow reactors offer better heat and mass transfer, leading to improved safety and reproducibility. The efficiency of these organometallic additions can be variable and highly dependent on the specific substrates and reaction conditions. Yields can range from moderate to good.

Process Optimization for Efficiency:

Minimizing Chromatographic Purifications: Column chromatography is often a bottleneck in scaling up a synthesis. Developing reaction conditions that lead to clean product formation and allow for purification by crystallization or extraction is highly desirable.

One-Pot Procedures: Combining multiple synthetic steps into a single reaction vessel without isolating intermediates can significantly improve efficiency by reducing handling losses and purification steps.

Solvent and Reagent Selection: The choice of solvents and reagents should be guided by factors such as cost, safety, and environmental impact, especially for larger-scale syntheses.

The following table provides a hypothetical comparison of two synthetic routes in terms of their potential scalability and efficiency for research applications:

| Parameter | Route A: Batch Grignard Reaction | Route B: Flow Chemistry and Optimized N-Tritylation |

| Key C-C Bond Formation | Grignard reaction in a batch reactor | Grignard reaction in a continuous flow reactor |

| N-Tritylation | NaH, Trityl Chloride | K₂CO₃, Trityl Chloride |

| Safety Concerns | Exothermicity of Grignard, use of NaH | Improved heat management in flow, avoids NaH |

| Scalability | Moderate, requires careful process control | High, more amenable to scale-up |

| Purification | Likely requires multiple chromatographic steps | Potential for crystallization of intermediates and final product |

| Overall Efficiency | Moderate | Potentially High |

Chemical Reactivity and Transformative Chemistry of Pyridin 4 Yl 1 Trityl 1h Imidazol 4 Yl Methanol

Reactivity at the Hydroxyl Group

The secondary hydroxyl group, positioned on the carbon linking the pyridine (B92270) and imidazole (B134444) rings, is a primary site for chemical reactions. Its reactivity is influenced by the adjacent aromatic heterocycles and the sterically demanding trityl group.

The hydroxyl group can be readily derivatized to form esters, ethers, and other functional groups, which can serve as intermediates for further synthetic elaborations. These modifications are crucial for altering the molecule's physical and chemical properties or for introducing new functionalities.

Common derivatization reactions include esterification with acyl chlorides or carboxylic anhydrides in the presence of a base like pyridine or triethylamine (B128534). Ether formation can be achieved under Williamson ether synthesis conditions, though the steric hindrance from the nearby trityl group might necessitate the use of more reactive alkylating agents and stronger bases. The bulky nature of the trityl group can also be exploited for selective protection of primary alcohols in the presence of this secondary alcohol, should such a scenario arise in a more complex synthetic sequence. total-synthesis.com

Table 1: Representative Derivatization Reactions of the Hydroxyl Group

| Derivative Type | Reagents and Conditions | Expected Product |

| Acetate Ester | Acetic anhydride (B1165640), Pyridine, room temperature | Pyridin-4-YL(1-trityl-1H-imidazol-4-YL)methyl acetate |

| Benzoate Ester | Benzoyl chloride, Triethylamine, Dichloromethane (B109758), 0 °C to rt | Pyridin-4-YL(1-trityl-1H-imidazol-4-YL)methyl benzoate |

| Methyl Ether | Sodium hydride, Methyl iodide, THF, 0 °C to rt | 4-(Methoxy(pyridin-4-yl)methyl)-1-trityl-1H-imidazole |

| Silyl Ether | tert-Butyldimethylsilyl chloride, Imidazole, DMF, rt | 4-((tert-Butyldimethylsilyloxy)(pyridin-4-yl)methyl)-1-trityl-1H-imidazole |

The secondary alcohol can be oxidized to the corresponding ketone, 4-(1-trityl-1H-imidazole-4-carbonyl)pyridine. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and the tolerance of other functional groups in the molecule. chalcogen.ro

Mild oxidizing agents such as manganese dioxide (MnO2) are often effective for the oxidation of benzylic and allylic alcohols and are expected to be suitable for this substrate. Other common reagents include pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) in dichloromethane, which are known for converting secondary alcohols to ketones without over-oxidation. chalcogen.ro Swern oxidation, using oxalyl chloride or trifluoroacetic anhydride with dimethyl sulfoxide (B87167) (DMSO) followed by a hindered base like triethylamine, is another powerful method for this conversion under mild conditions.

Table 2: Oxidative Transformations of the Hydroxyl Group

| Oxidizing Agent | Typical Conditions | Expected Product |

| Manganese Dioxide (MnO2) | Dichloromethane, reflux | 4-(1-Trityl-1H-imidazole-4-carbonyl)pyridine |

| Pyridinium Chlorochromate (PCC) | Dichloromethane, room temperature | 4-(1-Trityl-1H-imidazole-4-carbonyl)pyridine |

| Swern Oxidation | (COCl)2, DMSO, Et3N, CH2Cl2, -78 °C to rt | 4-(1-Trityl-1H-imidazole-4-carbonyl)pyridine |

| Dess-Martin Periodinane | Dichloromethane, room temperature | 4-(1-Trityl-1H-imidazole-4-carbonyl)pyridine |

Transformations Involving the Pyridine Moiety

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards both reduction and functionalization.

The pyridine ring can be fully hydrogenated to the corresponding piperidine (B6355638) derivative, (1-trityl-1H-imidazol-4-yl)(piperidin-4-yl)methanol, under catalytic hydrogenation conditions. This transformation typically requires a noble metal catalyst such as platinum, palladium, or rhodium on a carbon support, under a hydrogen atmosphere. researchgate.net The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve complete saturation of the pyridine ring.

Partial reduction of the pyridine ring to a dihydropyridine (B1217469) derivative is also possible using specific reducing agents like sodium borohydride (B1222165) in the presence of an activating group on the pyridine nitrogen, or through electrochemical methods. However, in the absence of N-activation, catalytic hydrogenation generally leads to the fully saturated piperidine.

Direct functionalization of the pyridine ring in Pyridin-4-YL(1-trityl-1H-imidazol-4-YL)methanol can be challenging due to the electron-deficient nature of the ring. Electrophilic aromatic substitution is generally difficult and requires harsh conditions, with substitution typically occurring at the 3- and 5-positions.

More contemporary methods, such as transition-metal-catalyzed C-H functionalization, offer more versatile and regioselective approaches to introduce new substituents onto the pyridine ring. researchgate.net These methods can enable the introduction of alkyl, aryl, and other functional groups at various positions, depending on the directing group and catalyst system employed. For a 4-substituted pyridine, functionalization at the 2-, 3-, 5-, and 6-positions is theoretically possible, with the specific outcome depending on the reaction mechanism.

Reactivity of the Imidazole Nitrogen Atoms

The imidazole ring in the target molecule has two nitrogen atoms, N-1 and N-3. The N-1 position is protected by a bulky trityl group, which sterically hinders and electronically deactivates this nitrogen. Consequently, the primary site of reactivity on the imidazole ring is the lone pair of electrons on the N-3 nitrogen.

This N-3 nitrogen is nucleophilic and can readily undergo reactions such as alkylation, acylation, and coordination to metal centers. nih.gov For instance, treatment with an alkyl halide would be expected to yield the corresponding N-3 alkylated imidazolium (B1220033) salt. The reactivity of this nitrogen is a key feature in the synthesis of various imidazole-containing compounds and materials.

Furthermore, the trityl group on N-1 is an acid-labile protecting group. total-synthesis.com It can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or with milder acids like formic acid, to reveal the N-H imidazole. thieme.deresearchgate.net This deprotection step is often a crucial part of a synthetic sequence, allowing for further functionalization at the N-1 position or for the final unveiling of the target molecule. The selective removal of the trityl group in the presence of other acid-sensitive functionalities can be a synthetic challenge that requires careful optimization of reaction conditions.

Selective Deprotection of the 1-Trityl Group

The trityl (triphenylmethyl, Trt) group is a bulky protecting group frequently used for amines, alcohols, and thiols. Its primary advantage is its stability under basic and neutral conditions, coupled with its facile removal under acidic conditions. total-synthesis.compeptide.com The cleavage of the N-Trityl bond in this compound is a critical step to enable further modification of the imidazole core. This deprotection must often be performed selectively in the presence of other acid-sensitive functionalities.

Acid-mediated cleavage is the most common method for the removal of the trityl group. total-synthesis.com The reaction proceeds via protonation of a nitrogen atom on the imidazole ring, which facilitates the departure of the highly stable trityl cation. total-synthesis.com A variety of Brønsted acids are employed for this purpose, with the reaction rate being highly dependent on the acid strength and solvent system. total-synthesis.comnih.gov Stronger acids, such as trifluoroacetic acid (TFA), can achieve rapid deprotection, while weaker acids like acetic or formic acid allow for a more controlled cleavage, which can be crucial for preserving other acid-labile groups. total-synthesis.com In the context of solid-phase synthesis, acids like dichloroacetic acid (DCA) and trichloroacetic acid (TCA) are frequently used. nih.govphenomenex.comnih.gov The choice of acid and reaction conditions is critical to balance efficient detritylation with the minimization of side reactions like depurination in oligonucleotide synthesis. nih.govphenomenex.com

Table 1: Common Acidic Reagents for Detritylation

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Dilute solution (e.g., 2-5%) in a solvent like dichloromethane (DCM). peptide.comphenomenex.com | Commonly used for complete and rapid deprotection. total-synthesis.compeptide.com |

| Dichloroacetic Acid (DCA) | 1-3% in an organic solvent such as toluene (B28343) or DCM. phenomenex.comgoogle.com | Widely used in automated solid-phase synthesis. phenomenex.comgoogle.com |

| Formic Acid / Acetic Acid | 80-97% aqueous solution, often at room temperature or slightly warmed. total-synthesis.comnih.gov | Milder conditions suitable for substrates with other acid-sensitive groups. total-synthesis.com |

| Lewis Acids (e.g., ZnBr₂, BF₃) | Used in aprotic solvents. | Can offer alternative selectivity compared to Brønsted acids. total-synthesis.comgoogle.com |

While acidic hydrolysis is standard, alternative methods for trityl group cleavage have been developed to accommodate sensitive substrates or to achieve orthogonality with other protecting groups.

Photocatalytic Cleavage : Visible-light photocatalysis offers a pH-neutral method for cleaving trityl ethers and thioethers. researchgate.netorganic-chemistry.org This approach utilizes a photoredox catalyst to generate a triphenylmethyl radical, which leads to bond cleavage. organic-chemistry.org It is compatible with various functional groups that are typically sensitive to acid, providing a highly orthogonal deprotection strategy. researchgate.netorganic-chemistry.org

Oxidative Cleavage : For S-trityl groups, reagents like iodine or thallium(III) trifluoroacetate (B77799) can be used to effect deprotection with simultaneous oxidation to form disulfide bonds. peptide.com

Reductive Demercuration : A method combining mercury(II) salts (e.g., HgCl₂) and sodium borohydride reduction has been shown to deprotect trityl amines, ethers, and thioethers at room temperature. acs.org This method can offer chemoselectivity; for instance, mercury-based catalysis can cleave S-trityl groups while leaving N- and O-trityl groups intact, a selectivity opposite to that of Brønsted acids. acs.org

Neutral Conditions : Treatment with carbon tetrabromide (CBr₄) in refluxing methanol (B129727) has been reported as a mild and selective method for cleaving trityl ethers under neutral conditions, leaving many other hydroxyl protecting groups unaffected. nih.gov

Subsequent Functionalization of the Deprotected Imidazole Nitrogen

Once the trityl group is removed to yield Pyridin-4-YL(1H-imidazol-4-YL)methanol, the newly exposed N-H of the imidazole ring becomes available for a wide array of functionalization reactions. The imidazole ring is a versatile heterocyclic scaffold in medicinal chemistry due to its unique chemical properties and ability to participate in various biological interactions. nih.gov The nitrogen atoms can act as nucleophiles, enabling reactions such as:

Alkylation and Arylation : The imidazole nitrogen can be alkylated or arylated using appropriate electrophiles under basic conditions. This allows for the introduction of diverse substituents to modulate the compound's steric and electronic properties.

Acylation : Reaction with acyl chlorides or anhydrides leads to the formation of N-acylimidazoles.

Sulfonylation : The nitrogen can be functionalized with sulfonyl groups, a common modification in medicinal chemistry. researchgate.net

Metal Coordination : The lone pair of electrons on the unprotonated imidazole nitrogen makes it an excellent ligand for coordinating with metal ions, forming metal complexes with potential catalytic or therapeutic applications. nih.gov

These functionalization strategies are crucial for exploring structure-activity relationships (SAR) in drug discovery programs, where modifications to the imidazole core can significantly impact biological activity. nih.gov

Reactions Involving the Central Methylene (B1212753) Bridge

The secondary alcohol on the methylene bridge connecting the pyridine and imidazole rings is another key site for chemical transformation. This hydroxyl group can undergo reactions typical of secondary alcohols.

Oxidation : One of the most common transformations is the oxidation of the secondary alcohol to the corresponding ketone, yielding (1-trityl-1H-imidazol-4-yl)(pyridin-4-yl)methanone. This transformation is fundamental for accessing a different class of compounds and can be achieved using a variety of standard oxidizing agents. The resulting ketone offers a new electrophilic center for further synthetic manipulations.

Esterification and Etherification : The hydroxyl group can be readily converted into esters or ethers through reactions with carboxylic acids (or their derivatives) and alkyl halides, respectively. These modifications can alter the compound's lipophilicity and pharmacokinetic properties.

Nucleophilic Substitution : Activation of the hydroxyl group, for instance by converting it to a tosylate or a halide, prepares the molecule for nucleophilic substitution reactions. researchgate.net This allows for the introduction of a wide range of functional groups, including azides, amines, and cyanides, at the central bridge position.

Mechanistic Insights into Key Chemical Transformations

The mechanism of the most critical transformation, acid-mediated detritylation, proceeds through a well-understood Sₙ1-type pathway. The reaction is initiated by acid-catalyzed cleavage of the C-N bond. total-synthesis.com This process is highly favorable due to the exceptional stability of the resulting triphenylmethyl (trityl) carbocation, which is stabilized by resonance across the three phenyl rings. total-synthesis.com The stability of this leaving group is the primary thermodynamic driving force for the reaction. Kinetic studies on detritylation have shown that the rate is highly dependent on the acid concentration and the specific substrate. nih.gov The released trityl cation is a reactive electrophile and is typically quenched by a nucleophilic scavenger or the solvent to form triphenylmethanol (B194598) or other byproducts. total-synthesis.com

For reactions at the central hydroxyl group, oxidation to a ketone likely proceeds through standard mechanisms depending on the chosen reagent (e.g., via a chromate (B82759) ester for chromium-based oxidants or via a cyclic intermediate for Swern-type oxidations). Nucleophilic substitution reactions at this position, after activation of the hydroxyl group, would follow classical Sₙ1 or Sₙ2 pathways, influenced by the steric hindrance of the bulky neighboring groups and the electronic nature of the pyridine and imidazole rings.

Spectroscopic and Diffraction Based Structural Elucidation of Pyridin 4 Yl 1 Trityl 1h Imidazol 4 Yl Methanol and Its Synthetic Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Assignment

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. A full analysis would involve a suite of 1D and 2D experiments to map out the complete chemical environment and connectivity of every atom in the molecule.

1D NMR (¹H, ¹³C) Data Interpretation

A ¹H NMR spectrum would provide information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal integration (proton count), and coupling patterns (revealing adjacent protons).

Expected ¹H NMR Spectral Regions:

Aromatic Region (approx. 7.0-8.5 ppm): Signals corresponding to the protons of the pyridine (B92270) ring, the imidazole (B134444) ring, and the fifteen protons of the bulky trityl group's phenyl rings would appear here. The pyridine protons would likely show characteristic doublet and triplet patterns. The imidazole protons would appear as singlets. The trityl group protons would present as complex multiplets.

Methanolic Proton (variable shift): The proton of the alcohol group (-CH(OH)-) would likely appear as a doublet, coupled to the adjacent hydroxyl proton. Its chemical shift can be broad and is dependent on solvent and concentration.

Hydroxyl Proton (variable shift): The -OH proton signal is often broad and its position is highly variable. It can be confirmed by D₂O exchange, which would cause the signal to disappear.

A ¹³C NMR spectrum would identify all unique carbon atoms in the molecule.

Expected ¹³C NMR Spectral Regions:

Aromatic Carbons (approx. 115-150 ppm): A number of signals for the carbons of the pyridine, imidazole, and trityl phenyl rings would be expected in this region.

Methanolic Carbon (approx. 60-75 ppm): The carbon atom of the -CH(OH)- group would be found in this upfield region.

Trityl Quaternary Carbon (approx. 75-85 ppm): The central quaternary carbon of the trityl group would also be distinctly located.

Table 1: Hypothetical ¹H and ¹³C NMR Data Interpretation This table is for illustrative purposes only, as experimental data is not available.

| Atom Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| Pyridine H | 8.4-8.6 (d), 7.2-7.4 (d) | 148-151, 121-123 | Distinct signals for α and β protons. |

| Imidazole H | 7.5-7.7 (s), 7.0-7.2 (s) | 135-140, 118-120 | Two singlets for the non-equivalent ring protons. |

| Trityl H | 7.1-7.5 (m) | 143-145, 127-130 | Overlapping multiplets for the 15 protons. |

| Methanol (B129727) CH | 5.8-6.0 (d) | 65-70 | A key signal indicating the carbinol center. |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To assemble the molecular puzzle, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) coupling networks, confirming connectivity within the pyridine ring and between the methanolic CH and OH protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. This would be particularly useful for determining the conformation of the molecule, for example, the relative orientation of the bulky trityl group with respect to the rest of the molecule.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry would be used to confirm the molecular weight of the compound and to gain insight into its structure through fragmentation patterns.

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion ([M]+, [M+H]+, or [M+Na]+), which could be used to confirm the elemental formula (C₃₀H₂₅N₃O).

Fragmentation Analysis: The most prominent fragmentation would likely be the loss of the trityl group, resulting in a very stable triphenylmethyl cation (trityl cation) at m/z 243. Other fragments would correspond to the cleavage of the pyridine and imidazole moieties, providing further structural confirmation.

Table 2: Predicted Mass Spectrometry Data This table is for illustrative purposes only, as experimental data is not available.

| m/z Value | Ion Identity | Notes |

|---|---|---|

| 455.20 | [M]⁺ | Calculated exact mass for C₃₀H₂₅N₃O. |

| 456.21 | [M+H]⁺ | Protonated molecular ion, common in ESI or CI. |

| 243.12 | [C₁₉H₁₅]⁺ | Trityl cation; expected to be the base peak. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman would identify the functional groups present in the molecule.

O-H Stretch: A broad absorption band in the IR spectrum around 3200-3600 cm⁻¹ would be characteristic of the alcohol's hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methanol CH) would be just below 3000 cm⁻¹.

C=C and C=N Stretches: Multiple sharp bands in the 1400-1650 cm⁻¹ region would correspond to the stretching vibrations of the aromatic rings (pyridine, imidazole, phenyl).

C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region would indicate the C-O single bond of the alcohol.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would confirm the connectivity and provide accurate bond lengths, bond angles, and torsion angles. For this chiral molecule, crystallization in a chiral space group would allow for the determination of the absolute configuration. The data would also reveal intermolecular interactions, such as hydrogen bonding involving the alcohol group, which dictates the crystal packing.

Advanced Spectroscopic Techniques for Conformational Studies

While standard NMR can provide some conformational information, more advanced techniques could offer deeper insights. Variable-temperature (VT) NMR studies could be employed to investigate dynamic processes, such as restricted rotation around single bonds, which might be present due to the steric bulk of the trityl group.

Computational and Theoretical Chemistry Studies on Pyridin 4 Yl 1 Trityl 1h Imidazol 4 Yl Methanol

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For Pyridin-4-YL(1-trityl-1H-imidazol-4-YL)methanol, DFT calculations would be instrumental in determining its most stable three-dimensional conformation, known as the ground state geometry.

The process begins with the construction of an initial molecular model. This model is then subjected to a geometry optimization procedure using a selected DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311+G(2d,p)). citedrive.com This process systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy. The bulky trityl group likely introduces significant steric hindrance, leading to a complex potential energy surface with multiple local minima. Advanced algorithms are employed to ensure the identified geometry is the global minimum.

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure can be extracted. This includes:

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. citedrive.com A smaller gap suggests the molecule is more polarizable and more likely to undergo electronic transitions.

Electron Density Distribution: DFT calculates the electron density throughout the molecule, revealing regions that are electron-rich or electron-deficient. This is crucial for understanding intermolecular interactions and predicting sites susceptible to electrophilic or nucleophilic attack.

Electrostatic Potential (ESP) Maps: These maps visualize the electrostatic potential on the electron density surface, providing a clear picture of the charge distribution. Red regions indicate negative potential (electron-rich), while blue regions signify positive potential (electron-poor). For this compound, the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings are expected to be regions of negative potential.

| Property | Description | Significance for this compound |

|---|---|---|

| Ground State Geometry | The lowest energy 3D arrangement of atoms. | Determines the molecule's shape, steric properties, and how it interacts with other molecules. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity, with a smaller gap suggesting higher reactivity. citedrive.com |

| Electron Density | The probability of finding an electron at a particular point in space. | Reveals sites for potential chemical reactions. |

| Electrostatic Potential | The electrostatic force that a positive test charge would experience at a given point. | Highlights charge distribution and potential sites for non-covalent interactions. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra and the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for ¹H and ¹³C, is a valuable application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net Calculations are typically performed on the DFT-optimized geometry. The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Recent advancements using machine learning and deep neural networks have also shown promise in predicting ¹H chemical shifts with high accuracy, often outperforming traditional quantum mechanics approaches in speed and matching their accuracy. nih.gov

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies, which correspond to the peaks in an IR spectrum. By analyzing the computed vibrational modes, each peak can be assigned to a specific molecular motion, such as the stretching of a C-H bond or the bending of a C=N bond. This theoretical spectrum can be compared with an experimental one to confirm the molecule's structure and functional groups.

| Spectroscopic Parameter | Computational Method | Information Gained |

|---|---|---|

| ¹H and ¹³C NMR Chemical Shifts | DFT with GIAO method, Machine Learning Models researchgate.netnih.gov | Provides detailed information about the chemical environment of each proton and carbon atom, aiding in structure elucidation. |

| IR Frequencies | DFT Frequency Calculations | Identifies the vibrational modes of the molecule, corresponding to its functional groups and overall structure. |

Elucidation of Reaction Mechanisms and Transition State Analysis

Theoretical chemistry is indispensable for investigating the pathways of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its role as an intermediate in a larger reaction scheme.

DFT can be used to map out the potential energy surface of a reaction. This involves identifying the structures of the reactants, products, and any intermediates. Crucially, it also involves locating the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

By calculating the energies of all species along the reaction pathway, a detailed reaction profile can be constructed. This profile provides a quantitative understanding of the reaction's feasibility and kinetics. Furthermore, analysis of the transition state's geometry and vibrational frequencies can reveal the key bond-making and bond-breaking events that occur during the reaction.

Molecular Dynamics Simulations for Conformational Sampling

While DFT is excellent for finding the lowest energy structure, molecules are not static. At finite temperatures, they are constantly in motion, exploring a range of different conformations. Molecular Dynamics (MD) simulations are used to study this dynamic behavior. ajchem-a.com

In an MD simulation, the atoms of the molecule are treated as classical particles moving under the influence of a force field—a set of empirical equations that describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time.

For this compound, MD simulations would be particularly useful for understanding the conformational flexibility imparted by the bulky and rotatable trityl group. An MD simulation can reveal the most populated conformations in solution, the timescales of conformational changes, and how the molecule's shape fluctuates over time. This information is critical for understanding how the molecule might interact with other molecules, such as in a solvent or at a binding site.

Quantitative Structure-Activity Relationships (QSAR) for Analogue Design (focusing on chemical properties relevant to reactivity, not biological)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with a specific property, in this case, chemical reactivity. While often used in drug discovery to predict biological activity, QSAR can also be applied to understand and predict chemical properties.

To build a QSAR model for analogues of this compound, a set of related molecules would be synthesized or modeled. For each analogue, a series of molecular descriptors would be calculated using computational methods. These descriptors quantify various aspects of the molecule's structure and electronic properties, such as:

Steric descriptors: Molecular volume, surface area, and shape indices.

Electronic descriptors: Dipole moment, polarizability, and atomic charges.

Topological descriptors: Connectivity indices that describe the branching and arrangement of atoms.

These descriptors would then be statistically correlated with an experimentally measured or computationally predicted measure of reactivity, such as a reaction rate constant or activation energy. The resulting QSAR equation can then be used to predict the reactivity of new, unsynthesized analogues, guiding the design of molecules with desired chemical properties.

| Descriptor Type | Examples | Relevance to Reactivity |

|---|---|---|

| Steric | Molecular Volume, Surface Area | Influences how easily reactants can approach the reactive site. |

| Electronic | Dipole Moment, Atomic Charges, HOMO/LUMO Energies | Governs electrostatic interactions and the propensity to donate or accept electrons. |

| Topological | Connectivity Indices | Relates the overall molecular structure to its chemical behavior. |

Advanced Research Applications of Pyridin 4 Yl 1 Trityl 1h Imidazol 4 Yl Methanol As a Building Block

Role in the Multi-Step Synthesis of Complex Heterocyclic Systems

The unique arrangement of a pyridine (B92270) ring, an imidazole (B134444) core, and a reactive hydroxymethyl group makes Pyridin-4-YL(1-trityl-1H-imidazol-4-YL)methanol a valuable precursor in the multi-step synthesis of elaborate heterocyclic systems. The bulky trityl group serves as a crucial protecting group for the imidazole nitrogen, preventing unwanted side reactions and allowing for selective transformations at other positions of the molecule.

One of the primary applications of this building block is in the synthesis of fused heterocyclic systems. The pyridine and imidazole rings can undergo various cyclization reactions to form more complex polycyclic structures. For instance, the nitrogen atoms in both rings can act as nucleophiles in reactions with bifunctional electrophiles, leading to the formation of novel ring systems with potential biological activities. While direct literature examples detailing a multi-step synthesis starting from this specific methanol (B129727) derivative are not abundant, the synthesis of related fused pyrazolo[3,4-d]-pyrimidine and imidazo-[2,1-c] rsc.orgnih.govnih.govtriazin-6-one derivatives from similar imidazole precursors highlights the potential synthetic routes. researchgate.net

The general strategy involves the initial modification of the hydroxymethyl group, followed by reactions involving the pyridine or imidazole rings, and finally, deprotection of the trityl group to yield the target heterocyclic system. The choice of reagents and reaction conditions can be tailored to achieve the desired molecular architecture.

Derivatization Strategies to Access Novel Chemical Scaffolds

The presence of a reactive hydroxymethyl group and the aromatic pyridine and imidazole rings in this compound provides multiple avenues for derivatization to generate novel chemical scaffolds. These new structures can serve as libraries for screening in drug discovery and other chemical biology applications.

Modification of the Hydroxymethyl Group:

The primary alcohol functionality is a key handle for introducing diversity. Common derivatization strategies include:

Esterification: Reaction with various carboxylic acids or their activated derivatives to form esters.

Etherification: Conversion to ethers by reaction with alkyl halides or under Williamson ether synthesis conditions.

Oxidation: Oxidation of the alcohol to an aldehyde or a carboxylic acid, which can then undergo a plethora of subsequent reactions such as imine formation, reductive amination, or amide coupling.

Substitution: Conversion of the hydroxyl group to a leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with a wide range of nucleophiles.

Functionalization of the Aromatic Rings:

The pyridine and imidazole rings can also be functionalized, although this is often more challenging due to the presence of the trityl group. Electrophilic aromatic substitution reactions can be employed to introduce substituents onto the pyridine ring. The imidazole ring is generally less reactive towards electrophilic substitution due to the electron-withdrawing nature of the pyridine and the steric hindrance from the trityl group.

A notable example of derivatization of a related scaffold is the synthesis of pyrimidin-4-yl-1H-imidazole derivatives, which have shown antiproliferative activity. nih.gov This underscores the potential of creating libraries of compounds with diverse biological activities by modifying the core structure.

Application in the Synthesis of Ligands for Chemical Biology Probes (excluding direct pharmacological data)

The pyridin-4-yl-1H-imidazole scaffold is a recognized pharmacophore found in various biologically active molecules. This compound serves as an excellent starting material for the synthesis of ligands that can be developed into chemical biology probes. These probes are instrumental in studying biological processes at the molecular level.

The synthesis of such probes often involves coupling the core scaffold to a reporter molecule, such as a fluorophore or a biotin (B1667282) tag. The hydroxymethyl group is an ideal attachment point for such modifications. For instance, the alcohol can be converted to an amine or a carboxylic acid, which can then be readily coupled to a fluorescent dye using standard bioconjugation techniques.

While direct synthesis of a probe from this specific methanol derivative is not explicitly detailed in the available literature, the synthesis of pyrazol-4-yl-pyridine derivatives for the development of radiofluorinated probes for imaging neuroreceptors provides a strong precedent. nih.gov The structural similarity suggests that this compound could be similarly employed to create probes for other biological targets. The trityl group can be removed in the final steps to reveal the N-H of the imidazole, which may be important for target binding.

| Probe Type | Reporter Group | Potential Attachment Site |

| Fluorescent Probe | Fluorescein, Rhodamine, Cyanine dyes | Hydroxymethyl group (after conversion to amine or carboxylic acid) |

| Affinity Probe | Biotin, Desthiobiotin | Hydroxymethyl group (after conversion to amine or carboxylic acid) |

| Photoaffinity Probe | Benzophenone, Aryl azide | Pyridine or imidazole ring (via functionalization) |

Use in Catalyst Development or Material Science Research

Currently, there is no direct evidence in the scientific literature for the application of this compound in catalyst development or material science research. However, the structural motifs present in the molecule suggest potential, yet unexplored, applications in these fields.

In material science, molecules containing extended aromatic systems and hydrogen-bonding capabilities can self-assemble into ordered structures. While the trityl group is bulky, its removal could unmask the N-H group of the imidazole, allowing for the formation of hydrogen-bonded networks. The pyridine ring can also participate in pi-stacking interactions. These properties could potentially be exploited in the design of novel organic materials with interesting electronic or photophysical properties.

Strategies for Divergent Synthesis from the Core this compound Structure

Divergent synthesis is a powerful strategy in medicinal chemistry and materials science for creating a wide array of structurally distinct molecules from a common starting material. This compound is an excellent candidate for such an approach due to its multiple reactive sites.

A divergent synthetic strategy would begin with the selective modification of one of the functional groups on the core structure. For example, the hydroxymethyl group could be oxidized to an aldehyde. This aldehyde could then be subjected to a variety of reactions, such as Wittig reactions, aldol (B89426) condensations, or reductive aminations, to introduce a wide range of substituents.

Alternatively, the pyridine ring could be the site of initial diversification. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could be used to attach various aryl or alkyl groups to the pyridine ring, assuming a suitable handle like a halogen is introduced.

Following the initial diversification step, subsequent reactions could be performed at the other functional groups to generate a library of compounds with high structural diversity. The final step would typically involve the deprotection of the trityl group to yield the final products. While a specific divergent synthesis scheme starting from this exact molecule is not documented, the principles of divergent synthesis applied to other complex heterocyclic systems provide a clear roadmap for its potential application. researchgate.net

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The future development of Pyridin-4-YL(1-trityl-1H-imidazol-4-YL)methanol will likely focus on creating more efficient and environmentally benign synthetic pathways. Current synthetic approaches for similar complex heterocyclic molecules often rely on multi-step processes that may involve hazardous reagents and generate significant waste. Future research could explore the application of green chemistry principles to the synthesis of this compound. rsc.orgrsc.org

Key areas of investigation would include:

Catalytic Methods: The use of transition-metal or organocatalysts could facilitate key bond formations in fewer steps and under milder conditions. researchgate.net This would improve atom economy and reduce energy consumption.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds, including imidazoles. researchgate.net Applying this technology could lead to a more rapid and efficient production of the target molecule.

Alternative Solvents: Research into the use of greener solvents, such as ionic liquids or supercritical fluids, could minimize the environmental impact of the synthesis. researchgate.net

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Synthesis | Higher efficiency, milder conditions, improved atom economy | Development of selective catalysts for key bond formations |

| Microwave-Assisted | Reduced reaction times, increased yields | Optimization of microwave parameters for the specific reaction |

| Green Solvents | Reduced environmental impact, potential for easier purification | Screening of various green solvents for optimal reactivity and solubility |

Exploration of Novel Reactivity and Uncatalyzed Transformations

The unique combination of a pyridine (B92270) ring, an imidazole (B134444) ring, and a hydroxyl group in this compound suggests a rich and varied reactivity profile waiting to be explored. Future studies could uncover novel transformations, including those that proceed without a catalyst, which is highly desirable from a sustainability and cost perspective.

Potential areas for investigation include:

Intramolecular Cyclizations: The proximity of the different functional groups may allow for novel intramolecular cyclization reactions, leading to the formation of complex polycyclic structures.

Reactions of the Methanol (B129727) Bridge: The hydroxyl group can be a handle for various transformations, such as oxidation to a ketone, or conversion to other functional groups, opening up avenues for further derivatization.

Uncatalyzed Reactions: Given the inherent reactivity of the pyridine and imidazole moieties, it is plausible that certain transformations could be induced under thermal or photochemical conditions without the need for a catalyst.

Integration into Flow Chemistry or Automated Synthesis Platforms

To accelerate the synthesis and screening of derivatives of this compound, the integration of its synthesis into flow chemistry or automated platforms is a critical future direction. wuxiapptec.comnih.govmpg.dedfc-kyoto.co.jp These technologies offer numerous advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. rsc.orgresearchgate.net

Key aspects of this research would involve:

Development of Flow-Compatible Reactions: Adapting the synthetic steps for a continuous flow process, which may require optimization of reaction conditions and the use of solid-supported reagents or catalysts. wuxiapptec.com

Automated Synthesis and Purification: Designing an automated platform that can perform the multi-step synthesis and subsequent purification of the compound and its analogs, enabling high-throughput screening. mdpi.comyoutube.com

The potential benefits of integrating these technologies are summarized below:

| Technology | Advantages |

| Flow Chemistry | Enhanced safety, better heat and mass transfer, easier scalability, potential for in-line monitoring |

| Automated Synthesis | High-throughput production, improved reproducibility, reduced manual labor |

Theoretical Predictions for Undiscovered Chemical Transformations

Computational chemistry can play a pivotal role in guiding future experimental work by predicting the likely reactivity and potential for undiscovered transformations of this compound. nih.govias.ac.in

Future theoretical studies could focus on:

Density Functional Theory (DFT) Calculations: To model the electronic structure of the molecule and identify sites of potential reactivity. ias.ac.in

Molecular Dynamics (MD) Simulations: To understand the conformational flexibility of the molecule and how it might influence its reactivity.

Prediction of Reaction Pathways: To computationally screen for and predict the feasibility of novel chemical transformations, thereby prioritizing experimental efforts. nih.gov

Expanding the Scope of Derivatization for Academic Scaffold Libraries

The core structure of this compound makes it an attractive scaffold for the creation of academic compound libraries for drug discovery and chemical biology research. researchgate.net

Future work in this area should aim to:

Systematic Derivatization: Synthesize a diverse library of analogs by modifying the pyridine and imidazole rings, as well as the methanol linker.

Structure-Activity Relationship (SAR) Studies: Screen the resulting library for biological activity and use the data to build SAR models that can guide the design of more potent and selective compounds.

Development of Novel Probes: Utilize the scaffold to develop chemical probes for studying biological processes.

By systematically exploring these future research directions, the scientific community can unlock the full potential of this compound as a valuable building block for the development of new medicines and materials.

Q & A

Basic: What synthetic methodologies are recommended for Pyridin-4-YL(1-trityl-1H-imidazol-4-YL)methanol?

Answer:

The synthesis typically involves multi-step reactions, including:

- Imidazole Protection: The trityl (triphenylmethyl) group is introduced at the 1-position of imidazole to prevent unwanted side reactions during subsequent steps .

- Coupling Reactions: A methanol-bridged coupling between the protected imidazole and pyridine derivatives is achieved via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Deprotection and Purification: Final deprotection (if required) and purification via column chromatography or recrystallization from methanol/ethanol mixtures .

Example Protocol:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Tritylation | Trityl chloride, DMF, 60°C, 12h | 75–85 | |

| Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, reflux | 60–70 | |

| Purification | Ethanol recrystallization | >95% purity |

Basic: How is this compound characterized using spectroscopic and analytical techniques?

Answer:

Key characterization methods include:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ at m/z 491.2 for C₃₂H₂₇N₃O) .

- HPLC: Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How are stereochemical considerations addressed in its synthesis?

Answer:

- Chiral Resolution: If the methanol bridge introduces a chiral center, enantiomers are separated via chiral HPLC or enzymatic resolution .

- Asymmetric Catalysis: Use of chiral ligands (e.g., BINAP) in coupling steps to favor specific stereoisomers .

- X-ray Crystallography: Confirms absolute configuration, as demonstrated for analogous S-enantiomers in quinoline-imidazole hybrids .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

Answer:

- Solvent Selection: Polar aprotic solvents (DMF, DME) enhance coupling efficiency .

- Catalyst Screening: Pd-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling yields .

- Temperature Control: Reflux conditions (80–100°C) balance reaction rate and side-product formation .

- In Situ Monitoring: TLC or LC-MS tracks intermediate formation to minimize purification losses .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles .

- Ventilation: Use fume hoods to avoid inhalation of fine particles .

- First Aid: For skin contact, wash with water; for eye exposure, rinse for 15 minutes .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

- Assay Validation: Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell viability) .

- Control Experiments: Include positive/negative controls (e.g., known kinase inhibitors) to validate assay conditions .

- Structure-Activity Relationship (SAR): Systematically vary substituents (e.g., trityl vs. methyl groups) to isolate contributing factors .

Advanced: What computational approaches predict its binding affinity to biological targets?

Answer:

- Molecular Docking: Tools like AutoDock Vina model interactions with proteins (e.g., kinases), guided by crystallographic data from RCSB PDB .

- Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .

- Free Energy Calculations: MM-PBSA/GBSA quantify binding energy contributions of key residues .

Example Docking Results:

| Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|

| EGFR Kinase | -9.2 | |

| CYP3A4 | -7.8 |